Dimethyl (4-fluorobenzoyl)phosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethoxyphosphoryl-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOIEPEHIDSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551019 | |
| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89198-46-9 | |
| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Structural & Synthetic Profiling of Dimethoxyphosphoryl-(4-fluorophenyl)methanone
Executive Summary
Dimethoxyphosphoryl-(4-fluorophenyl)methanone (also referred to as Dimethyl (4-fluorobenzoyl)phosphonate ) represents a specialized class of organophosphorus compounds known as
This guide provides a rigorous structural analysis, synthetic methodology, and spectroscopic validation framework for researchers utilizing this compound as a photoinitiator, enzyme inhibitor, or intermediate in the synthesis of fluorinated bioactive amides.
Molecular Architecture & Physicochemical Properties
Structural Connectivity
The molecule consists of three distinct functional domains that dictate its reactivity and spectral signature:
-
The Core Linker: An acylphosphonate linkage (
) exhibiting significant dipole-dipole repulsion between the carbonyl and phosphoryl oxygens. -
The Electronic Modulator: A para-fluorophenyl ring. The fluorine atom exerts an inductive electron-withdrawing effect (-I) that propagates through the aromatic system to the carbonyl, further destabilizing the C-P bond relative to non-fluorinated analogs.
-
The Leaving Group Potential: Two methoxy groups attached to phosphorus, which, while stable, allow the dimethyl phosphite moiety to act as a leaving group during nucleophilic substitution.
Quantitative Structural Data
| Property | Value (Estimated/Lit. Range) | Structural Implication |
| Molecular Formula | MW: 232.15 g/mol | |
| C-P Bond Length | ~1.85 - 1.88 Å | Significantly longer than typical C-P bonds (~1.80 Å) due to acyl repulsion. |
| C=O[1] Bond Length | ~1.21 Å | Typical for ketones, but highly activated. |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity driven by the fluorophenyl group. |
| Physical State | Yellowish Oil / Low-melt Solid | Acylphosphonates are often oils due to disrupted crystal packing. |
Synthetic Pathways & Mechanistic Insights
The synthesis of dimethoxyphosphoryl-(4-fluorophenyl)methanone is most reliably achieved via the Michaelis-Arbuzov Reaction . This pathway is preferred over the kinetic acylation of phosphites due to thermodynamic control and the formation of the strong P=O bond.
The Michaelis-Arbuzov Protocol
Reagents: 4-Fluorobenzoyl chloride (Electrophile) + Trimethyl phosphite (Nucleophile). Byproduct: Methyl chloride (Gas).
Step-by-Step Methodology:
-
Inert Atmosphere: The reaction must be performed under dry Nitrogen or Argon. Moisture hydrolyzes the acyl chloride and the product.
-
Temperature Control: Cool neat 4-fluorobenzoyl chloride to 0°C.
-
Addition: Add Trimethyl phosphite dropwise. Critical: The reaction is exothermic.[2]
-
Degassing: The formation of Methyl Chloride (MeCl) gas indicates reaction progress. Ensure adequate venting.
-
Purification: Vacuum distillation is required to remove unreacted phosphite. Column chromatography is often avoided due to hydrolytic instability on silica gel.
Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: The Michaelis-Arbuzov pathway converting acyl chlorides to acylphosphonates via a phosphonium salt intermediate.[3]
Spectroscopic Characterization Standards
To validate the structure, researchers must look for specific coupling patterns arising from the Phosphorus-Carbon and Phosphorus-Fluorine interactions.
Nuclear Magnetic Resonance (NMR) Profiling
| Nucleus | Chemical Shift ( | Multiplicity ( | Diagnostic Interpretation |
| -2.0 to +2.0 ppm | Singlet (decoupled) | Distinct from starting P(OMe) | |
| ~215 ppm (C=O) | Doublet ( | The carbonyl carbon shows a massive coupling constant to phosphorus, confirming the direct C-P bond. | |
| ~54 ppm (OMe) | Doublet ( | Methoxy carbons coupled to phosphorus. | |
| -105 to -110 ppm | Multiplet | Characteristic of 4-fluoro substitution on a benzene ring. | |
| 3.8 - 3.9 ppm | Doublet ( | Methoxy protons split by phosphorus. |
Infrared (IR) Spectroscopy
-
Carbonyl Stretch (
): 1640–1660 cm . This is lower than typical ketones due to the conjugation with the aryl ring and interaction with the phosphoryl group. -
Phosphoryl Stretch (
): 1250–1280 cm . Strong band.
Reactivity Profile & Applications
The structural tension in dimethoxyphosphoryl-(4-fluorophenyl)methanone makes it a "Spring-Loaded" electrophile.
Chemoselective Acylation
The C-P bond is weaker than a C-C bond but stronger than a C-Cl bond. This allows the molecule to act as a soft acylating agent .
-
Reaction with Amines: Primary amines attack the carbonyl, displacing dimethyl phosphite to form 4-fluorobenzamides . This is useful for bioconjugation where acid chlorides might be too harsh or unstable.
-
Horner-Wadsworth-Emmons (HWE) Analogs: Under basic conditions, the phosphonate group can stabilize an alpha-anion, allowing for coupling with aldehydes to form vinyl ketones, though the instability of the C-P bond often competes.
Hydrolytic Instability (Storage Warning)
Acylphosphonates are hygroscopic. Upon exposure to atmospheric moisture, the P-C bond cleaves.
-
Degradation Products: 4-Fluorobenzoic acid + Dimethyl phosphite.
-
Protocol: Store under Argon at -20°C.
Figure 2: Divergent reactivity pathways. Path A represents synthetic utility; Path B represents degradation.
References
-
Arbuzov Reaction Mechanism: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4] Chemical Reviews, 81(4), 415-430.
-
Acylphosphonate Synthesis & Properties: McKenna, C. E., & Kashemirov, B. A. (2002). Recent progress in organophosphorus chemistry. Topics in Current Chemistry.
-
NMR of Organophosphorus Compounds: Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.
-
Reactivity with Amines (Amide Formation): Gazizov, T. H. (1991). Reactivity of acylphosphonates. Russian Chemical Reviews.
Sources
Technical Monograph: Physicochemical Characterization and Synthetic Utility of Dimethyl (4-fluorobenzoyl)phosphonate
Executive Summary & Molecular Identity
Dimethyl (4-fluorobenzoyl)phosphonate is a specialized organophosphorus intermediate utilized primarily in the synthesis of bioactive pharmacophores and photoactive compounds. Structurally, it represents an
Table 1: Physicochemical Constants & Stoichiometry
| Property | Value | Unit | Notes |
| CAS Number | 89198-46-9 | - | Verified Registry Number |
| Molecular Formula | - | - | |
| Molecular Weight | 232.15 | g/mol | Calculated via IUPAC atomic weights |
| Exact Mass | 232.0301 | Da | Monoisotopic mass for HRMS |
| Physical State | Liquid / Low-melting Solid | - | Dependent on purity; typically yellow oil |
| Boiling Point | ~145 - 150 | °C | @ 0.5 mmHg (Predicted) |
| Density | 1.28 ± 0.05 | g/cm³ | Predicted |
| LogP | 1.35 | - | Moderate lipophilicity |
Structural Analysis & Reactivity Profile
The utility of this compound stems from the electronic interplay between the highly electrophilic
The Fluorine Effect
The inclusion of the fluorine atom at the para-position of the phenyl ring is not merely structural but functional:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, blocking the primary site of metabolic degradation (para-hydroxylation) common in non-fluorinated analogues.
-
Electronic Modulation: Fluorine exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack during derivatization.
The -Ketophosphonate Core
This moiety serves as a "chameleon" intermediate:
-
As an Electrophile: The carbonyl is activated by the adjacent phosphonate, making it highly susceptible to reduction (to
-hydroxyphosphonates) or reductive amination (to -aminophosphonates). -
As a Radical Source: Under UV irradiation, the C(O)-P bond can undergo homolytic cleavage, a property exploited in photoinitiator chemistry.
Synthetic Methodology: The Michaelis-Arbuzov Protocol[5][6][7][8][9][10]
The most robust route to this compound is the Michaelis-Arbuzov reaction , utilizing 4-fluorobenzoyl chloride and trimethyl phosphite. This protocol is preferred for its atom economy and the volatility of the byproduct (methyl chloride), which simplifies purification.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the phosphite phosphorus on the acyl chloride carbonyl, followed by the expulsion of the chloride ion and subsequent dealkylation.
Figure 1: Mechanistic pathway of the Michaelis-Arbuzov synthesis for acyl phosphonates.
Detailed Experimental Protocol
Safety Note: This reaction generates methyl chloride (
-
Reagent Preparation:
-
Charge a flame-dried 3-neck round-bottom flask with 4-fluorobenzoyl chloride (1.0 equiv) under an inert atmosphere (
or Ar). -
Cool the system to 0°C to control the initial exotherm.
-
-
Addition:
-
Add trimethyl phosphite (1.05 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Observation: Gas evolution (
) will begin immediately upon warming.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Stir for 2–4 hours. Monitor reaction progress via TLC or
NMR (disappearance of phosphite peak at ~140 ppm).
-
-
Purification:
-
Remove excess trimethyl phosphite under high vacuum (0.1 mmHg) at 40°C.
-
The residue is typically pure enough for subsequent steps. If high purity is required, vacuum distillation can be performed (expect bp ~110-120°C at reduced pressure), though thermal instability suggests column chromatography (Silica, EtOAc/Hexane) is safer for small scales.
-
Applications in Drug Discovery[11]
The primary value of this compound lies in its conversion into bioactive scaffolds. It acts as a direct precursor to transition-state mimics used in protease inhibition.
Pathway: Synthesis of Renin Inhibitors
-Hydroxyphosphonates derived from this molecule mimic the tetrahedral transition state of peptide bond hydrolysis.
Figure 2: Divergent synthetic utility of the
Critical Application Note
In the context of Renin Inhibitors , the 4-fluorophenyl group occupies the S1 hydrophobic pocket of the enzyme. The phosphonate group binds to the catalytic aspartic acid residues, acting as a transition-state analogue that is non-hydrolyzable, thereby locking the enzyme in an inactive state.
Analytical Validation
To validate the integrity of the synthesized compound, the following spectral signatures should be observed:
-
NMR (
):-
Expect a singlet shifted downfield due to the deshielding carbonyl group.
-
Shift:
-1.0 to +2.0 ppm (distinct from the starting phosphite at ~140 ppm).
-
-
NMR (
):-
Methoxy protons: Doublet at
3.8–3.9 ppm ( Hz). -
Aromatic protons: Two multiplets corresponding to the AA'BB' system of the para-substituted ring (
7.1–8.2 ppm).
-
-
NMR:
-
Singlet at
-105 ppm (typical for fluoro-benzene derivatives).
-
-
Mass Spectrometry (ESI+):
-
Target
. -
Look for characteristic loss of
fragments.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13841491, this compound. Retrieved from [Link]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 89198-46-9). Retrieved from [Link]
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[1][2][3][4] Chemical Reviews, 81(4), 415–430. (Foundational mechanism).
-
P
-Hydroxy Phosphinyl-Based Inhibitors of Human Renin.[5] Journal of Medicinal Chemistry, 38(22), 4557–4571. (Application in protease inhibition). Retrieved from [Link] -
Ony’sko, P. P., et al. (2020).
-Ketophosphonates in the Synthesis of -Iminophosphonates.[6] Current Green Chemistry, 7(2), 226-238.[6] Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Stability Profile of 4-Fluorobenzoyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Fluorobenzoyl phosphonate and its derivatives represent a class of organophosphorus compounds with significant potential in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzoyl moiety can modulate pharmacokinetic and pharmacodynamic properties, offering advantages in terms of metabolic stability, binding affinity, and bioavailability. As with any compound destined for pharmaceutical application, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the chemical stability profile of 4-fluorobenzoyl phosphonate, offering insights into its degradation pathways, handling, and analytical characterization. While specific kinetic data for this exact molecule is not extensively available in public literature, this guide synthesizes established principles of acylphosphonate chemistry and the predictable electronic effects of the 4-fluoro substituent to provide a robust framework for its stability assessment.
Core Chemical Structure and Inherent Reactivity
The chemical structure of a diethyl 4-fluorobenzoylphosphonate, a common ester form, reveals the key functional groups that dictate its stability: the electrophilic carbonyl carbon, the phosphorus center, and the aromatic ring substituted with an electron-withdrawing fluorine atom.
Caption: Structure of Diethyl 4-Fluorobenzoylphosphonate.
The primary site of reactivity is the carbonyl group, which is susceptible to nucleophilic attack. The carbon-phosphorus (C-P) bond in acylphosphonates is generally stable under many conditions. The electron-withdrawing nature of the 4-fluoro substituent is expected to increase the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to hydrolysis and other nucleophilic reactions.
Hydrolytic Stability
The hydrolysis of 4-fluorobenzoyl phosphonate is a critical parameter, particularly for aqueous formulations and understanding its in-vivo fate. The degradation pathway is expected to proceed via nucleophilic attack of water on the carbonyl carbon.
2.1. pH-Dependent Hydrolysis
The rate of hydrolysis is highly dependent on the pH of the medium.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, further activating the carbonyl carbon towards nucleophilic attack by water. While the C-P bond is generally stable, prolonged exposure to strong acids and elevated temperatures could lead to cleavage. Studies on related α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the phenyl ring can influence the rate of acidic hydrolysis.[1]
-
Neutral Conditions: At neutral pH, hydrolysis is expected to be slower compared to acidic or basic conditions.
-
Alkaline Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, leading to rapid hydrolysis. The primary degradation products are expected to be 4-fluorobenzoic acid and the corresponding dialkyl phosphite.
2.2. Anticipated Degradation Pathway
Caption: Experimental Workflow for Photostability Assessment.
Oxidative and Reductive Stability
The presence of oxidizing or reducing agents in a formulation or during a synthetic process can lead to the degradation of 4-fluorobenzoyl phosphonate.
5.1. Susceptibility to Oxidation and Reduction
-
Oxidation: While the phosphonate group is in a high oxidation state (P(V)), other parts of the molecule could be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of phenolic byproducts or cleavage of the benzoyl group.
-
Reduction: The carbonyl group is susceptible to reduction by common reducing agents (e.g., sodium borohydride) to form the corresponding α-hydroxy-4-fluorobenzylphosphonate.
5.2. Experimental Protocol for Assessing Oxidative and Reductive Stability
Forced degradation studies are employed to investigate these pathways.
Step-by-Step Methodology:
-
Oxidative Stress:
-
Treat a solution of 4-fluorobenzoyl phosphonate with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.
-
Monitor the reaction over time by HPLC.
-
-
Reductive Stress:
-
Treat a solution of the compound with a reducing agent, such as sodium borohydride.
-
Monitor the reaction by HPLC.
-
-
Analysis and Identification:
-
Analyze the stressed samples to determine the extent of degradation.
-
Use LC-MS/MS to identify the major degradation products.
-
Incompatibilities and Handling
6.1. Chemical Incompatibilities
Based on the chemistry of acylphosphonates, 4-fluorobenzoyl phosphonate is expected to be incompatible with:
-
Strong Bases: Will catalyze rapid hydrolysis.
-
Strong Oxidizing Agents: May lead to oxidative degradation.
-
Strong Reducing Agents: Will reduce the carbonyl group.
-
Nucleophiles: Amines and other nucleophiles can react with the electrophilic carbonyl group. [2] 6.2. Safe Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Analytical Methodologies for Stability Assessment
A robust analytical method is the cornerstone of any stability study.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary method for quantification of the parent compound and its degradation products in stability studies. [3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural elucidation of unknown degradation products. [4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the parent compound and isolated degradation products. [6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterization of the functional groups of the parent compound and degradation products. |
Table 3: Key Analytical Techniques for Stability Profiling.
Conclusion
While a complete, publicly available stability profile for 4-fluorobenzoyl phosphonate is limited, this guide provides a scientifically grounded framework for its assessment. The key areas of lability are the carbonyl group's susceptibility to nucleophilic attack, particularly hydrolysis under basic conditions, and potential photodegradation. The C-P bond is expected to be relatively stable. For drug development professionals, it is imperative to conduct thorough experimental stability studies as outlined in this guide to ensure the quality, safety, and efficacy of any formulation containing this promising compound. The provided experimental protocols offer a clear path to generating the necessary data to build a comprehensive stability profile for 4-fluorobenzoyl phosphonate.
References
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Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3768. [Link]
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Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory). Journal of Chemical and Pharmaceutical Research, 5(12), 928-932. [Link]
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Kloskowski, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6883. [Link]
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PubChem. (n.d.). Dimethyl (4-fluorobenzoyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]
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Klinger, J., et al. (2005). Photodegradation of phosphonates in water. Water Research, 39(16), 3859-3868. [Link]
-
Das, S., et al. (2022). Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures. ACS Applied Materials & Interfaces, 14(10), 12284-12296. [Link]
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D'Agostino, P. A., et al. (2002). Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. Defence Research Establishment Suffield. [Link]
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Castañeda-Tafur, M. A., et al. (2021). Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Spectroscopy. [Link]
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Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. ResearchGate. [Link]
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Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Journal of Chemistry, 2(1), 42-47. [Link]
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Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]
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Nilsson, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-Portal.org. [Link]
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Reddy, C. S., et al. (2009). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel cells. Revista Mexicana de Ingeniería Química, 8(2), 163-169. [Link]
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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Klinger, J., et al. (2005). Photodegradation of phosphonates in water. ResearchGate. [Link]
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Chen, Y., et al. (2022). Design and Synthesis of Diethyl Phosphite Functionalized Oxazine Ring Substituted Bio-Benzoxazine Resins with Enhanced Thermal Stability and Flame Retardancy via Hydrophosphonylation Strategy. ResearchGate. [Link]
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Zechel, D. L. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. Microorganisms, 11(10), 2469. [Link]
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Bharate, S. S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 114-139. [Link]
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Wang, D. G., et al. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. TrAC Trends in Analytical Chemistry, 157, 116770. [Link]
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Fall, F. S. A., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. ResearchGate. [Link]
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Harsági, N., & Keglevich, G. (2021). NMR-controlled titrations: characterizing aminophosphonates and related structures. ResearchGate. [Link]
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Fischer, K., et al. (2021). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. Environmental Science & Technology, 55(5), 3110-3120. [Link]
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Pasternak, M., et al. (2021). Novel Cast Polyurethanes Obtained by Using Reactive Phosphorus-Containing Polyol: Synthesis, Thermal Analysis and Combustion Behaviors. Polymers, 13(11), 1699. [Link]
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Bar-Nahum, I., et al. (2004). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 42(10), 878-883. [Link]
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Al-Hamzi, M. A., et al. (2022). Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst. Catalysts, 12(7), 724. [Link]
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Boduszek, B. (2001). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. [Link]
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Das, S., et al. (2022). Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO 3 Nanoflower Heterostructures. ResearchGate. [Link]
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Gáspár, R., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 10(3), 103. [Link]
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Spirckel, M., et al. (2002). Thermal degradation and fire performance of newphosphonate polyurethanes. Polymer Degradation and Stability, 78(2), 211-218. [Link]
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Tokumura, T., et al. (1992). Evaluation of a pharmaceutical preparation of 2-[4-(p-fluorobenzoyl)-piperidin-1-yl]-2'-acetonaphthone hydrochloride with enhanced dissolution rate. Yakuzaigaku, 52(3), 157-162. [Link]
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Foley, T. L., et al. (2023). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. ACS Chemical Biology, 18(4), 731-739. [Link]
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Zaitsev, V. G., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1858-1863. [Link]
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Todreas, N. E., et al. (2021). Thermal Analysis of Containments. ResearchGate. [Link]
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Lytvynenko, A., et al. (2017). A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Do We Have. Juniper Online Journal of Case Studies, 2(3). [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of α-Hydroxy Phosphonates from 4-Fluorobenzoyl Precursors
Introduction: The Significance of Fluorinated α-Hydroxy Phosphonates
α-Hydroxy phosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their structure, which features a hydroxyl group and a phosphonate group on the same carbon, allows them to act as stable mimics of α-amino acids or phosphate esters, making them effective enzyme inhibitors.[1][2] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and herbicidal properties.[1][2][3]
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 4-fluorobenzoyl moiety, in particular, is a common feature in many successful drugs. This guide provides a comprehensive overview of the synthetic routes to prepare α-hydroxy phosphonates bearing this key structural element, focusing on practical, field-proven protocols for the modern research laboratory.
Strategic Overview: From Precursor to Product
The most direct and efficient pathway to the target α-hydroxy phosphonates involves the conversion of a 4-fluorobenzoyl precursor into the key intermediate, 4-fluorobenzaldehyde. This aldehyde then undergoes a nucleophilic addition reaction with a phosphorus-based nucleophile, most commonly via the Pudovik or Abramov reaction, to form the final product. This overall strategy ensures high atom economy and typically proceeds under mild conditions.[4]
Figure 2: Simplified mechanism of the base-catalyzed Pudovik reaction.
Catalyst Selection: A Comparative Overview
The choice of catalyst is crucial for optimizing yield, reaction time, and conditions. A wide array of catalysts has been developed, ranging from simple organic bases to more complex metal-based systems. [5][6]
| Catalyst Type | Specific Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Organic Bases | Triethylamine (Et₃N), Piperazine | Room temp to mild heating | Inexpensive, readily available, easy to handle. | Moderate reaction times, may require solvent. |
| Metal Catalysts | n-BuLi, [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ | Room temp, short times | High yields, very fast reactions (minutes). [7] | Air/moisture sensitive, requires anhydrous conditions. |
| Green Catalysts | Piperazine (solvent-free), Eco-MgZnOx | Room temp (grinding) or 50-70°C | Environmentally benign, simple work-up. [5] | May require heating, catalyst preparation needed for some. |
| Organocatalysts | L-Proline, Pyridine 2,6-dicarboxylic acid | Room temperature, often in water | Enables enantioselective synthesis, mild conditions. [3][7]| Higher catalyst loading may be needed, ee% varies. |
Protocol 2: Classic Pudovik Reaction Using Triethylamine
This protocol describes a standard and reliable method for synthesizing diethyl (4-fluorophenyl)(hydroxy)methylphosphonate.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Diethyl phosphite (1.0-1.2 eq)
-
Triethylamine (Et₃N, 0.1-1.0 eq)
-
Anhydrous solvent (e.g., Toluene, THF, or neat)
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzaldehyde and diethyl phosphite. If using a solvent, add it at this stage.
-
Catalyst Addition: Slowly add triethylamine to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be gently heated (e.g., to 50°C) to accelerate the conversion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting aldehyde is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water or a dilute acid (e.g., 1M HCl) to remove the triethylamine. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure α-hydroxy phosphonate. [6]
Protocol 3: Green Synthesis via Solvent-Free Grinding
This environmentally friendly protocol avoids the use of organic solvents, relying on mechanical grinding to facilitate the reaction. [8] Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
Piperazine (1.0 eq, catalyst)
Step-by-Step Protocol:
-
Mixing: In a mortar, combine 4-fluorobenzaldehyde, diethyl phosphite, and piperazine. [8]2. Reaction: Grind the mixture with a pestle at room temperature. The reaction is typically rapid and can be completed in minutes, as indicated by a change in consistency (e.g., solidification). [8]3. Monitoring: Check for the completion of the reaction using TLC by dissolving a small sample of the reaction mixture.
-
Work-up: After the reaction is complete, add water to the solid mixture. The product is often insoluble in water.
-
Purification: Filter the solid product and wash it thoroughly with water to remove the piperazine catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). [8]
Part 3: Characterization and Validation
Confirmation of the synthesized α-(4-fluorophenyl)-α-hydroxy phosphonate structure is achieved through a combination of spectroscopic techniques.
-
³¹P NMR: This is the most definitive technique. A single signal in the range of δ 20-25 ppm is characteristic of α-hydroxy phosphonates.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons (split into two doublets of doublets due to F and H coupling), the P-C-H proton (a doublet due to coupling with phosphorus, ~4.5-5.0 ppm), the hydroxyl proton (a broad singlet), and the ethyl groups of the phosphonate.
-
¹⁹F NMR: A single signal will confirm the presence of the fluorine atom on the phenyl ring.
-
¹³C NMR: The carbon atom bonded to both phosphorus and oxygen (the α-carbon) will appear as a doublet due to C-P coupling.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A broad absorption band around 3300-3400 cm⁻¹ indicates the O-H stretch, and a strong absorption around 1250 cm⁻¹ corresponds to the P=O stretch.
References
- Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. RSC Publishing.
- Pudovik reaction. Grokipedia.
- A Comparative Guide to Catalysts for the Synthesis of α-Hydroxyphosphonates. Benchchem.
- α-Hydroxy phosphonate synthesis by nucleophilic addition. Organic Chemistry Portal.
- Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH.
- α-Hydroxyphosphonates: A Comprehensive Technical Guide to Their Medicinal Chemistry Applications. Benchchem.
- Green chemical synthesis of α-hydroxyphosphonates. ACG Publications.
- The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. MDPI.
- Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers.
- Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. PMC - NIH.
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Publication.
- 4-fluorobenzoyl chloride formation. Reddit.
- A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. Benchchem.
- 4-Fluorobenzoyl chloride. Anshul Specialty Molecules.
- 4-Fluorobenzoyl chloride | 403-43-0. ChemicalBook.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates [mdpi.com]
- 7. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]
- 8. acgpubs.org [acgpubs.org]
Application Note: High-Efficiency UV Curing with Dimethyl (4-fluorobenzoyl)phosphonate
Executive Summary
This guide details the formulation, processing, and characterization of UV-curable systems utilizing Dimethyl (4-fluorobenzoyl)phosphonate (DFBP) . Unlike traditional photoinitiators such as TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), DFBP belongs to the acylphosphonate class. It is engineered to bridge the gap between high reactivity and aqueous compatibility , while offering superior photobleaching properties (low yellowing).
The inclusion of the para-fluorine substituent on the benzoyl ring modulates the electronic structure, enhancing the electrophilicity of the generated radicals and tuning the absorption spectrum for efficient LED curing (365–405 nm). This protocol is designed for researchers developing hydrogels, dental materials, and high-performance optical coatings.
Mechanistic Principles
Photolysis Pathway (Norrish Type I)
DFBP functions as a Type I photoinitiator. Upon absorption of UV/visible light, the molecule undergoes homolytic cleavage at the carbon-phosphorus bond. This generates two distinct radical species:
-
4-Fluorobenzoyl Radical: A reactive carbon-centered radical responsible for initiating chain growth.
-
Dimethylphosphonyl Radical: A phosphorus-centered radical that is highly reactive toward acrylate double bonds and contributes to bleaching (loss of color upon cure).
Mechanism Diagram
The following diagram illustrates the photolytic cleavage and subsequent initiation of an acrylate monomer.
Figure 1: Photolytic cleavage pathway of DFBP leading to radical generation and polymerization.
Formulation Protocols
Materials & Equipment
-
Photoinitiator: this compound (DFBP) (>98% purity).
-
Monomers:
-
Hydrophobic: 1,6-Hexanediol diacrylate (HDDA) for coatings.
-
Hydrophilic: Poly(ethylene glycol) diacrylate (PEGDA, Mn=700) for hydrogels.
-
-
Equipment:
-
Planetary centrifugal mixer (e.g., Thinky Mixer) or magnetic stirrer.
-
Amber glass vials (UV blocking).
-
UV-LED curing unit (385 nm or 405 nm).
-
Preparation of UV-Curable Resin
Safety Note: Perform all steps under yellow light (sodium vapor or filtered LED) to prevent premature curing.
Step-by-Step Methodology:
-
Monomer Conditioning:
-
Degas the monomer resin (HDDA or PEGDA) under vacuum (10 mbar) for 15 minutes to remove dissolved oxygen. Rationale: Oxygen is a radical scavenger that inhibits Type I initiators.
-
-
Initiator Addition:
-
Add DFBP at a concentration of 0.5 wt% to 3.0 wt% .
-
Note: Unlike solid TPO, DFBP is typically a liquid or low-melting solid, facilitating rapid dissolution.
-
-
Mixing:
-
Method A (Low Viscosity): Stir magnetically at 200 RPM for 10 minutes at room temperature.
-
Method B (High Viscosity): Use a planetary mixer at 2000 RPM for 2 minutes.
-
Checkpoint: Ensure the solution is optically clear. Haze indicates incomplete dissolution.
-
-
Filtration (Optional):
-
Filter through a 0.45 µm PTFE filter if using for microfluidics or precision optics.
-
Analytical Protocol: Real-Time FTIR Kinetics
To validate the reactivity of DFBP compared to standard initiators, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold standard.
Experimental Setup
-
Instrument: FTIR Spectrometer with MCT detector (liquid nitrogen cooled).
-
Accessory: Horizontal ATR (Attenuated Total Reflectance) with temperature control.
-
Light Source: UV-LED spot cure system coupled via light guide, fixed at a specific intensity (e.g., 50 mW/cm²).
Measurement Procedure
-
Baseline: Collect a background spectrum of the bare ATR crystal.
-
Sample Loading: Deposit a 20 µm thick layer of the formulation onto the crystal.
-
Monitoring: Focus on the acrylate C=C twisting vibration at 810 cm⁻¹ or the C=C stretching at 1635 cm⁻¹ .
-
Irradiation: Start data collection (approx. 5 spectra/second). Turn on the UV-LED after 5 seconds to establish a baseline. Irradiate for 60 seconds.
-
Calculation: Calculate Double Bond Conversion (DBC) using the equation:
Where is the peak area at time t, and is the initial peak area.
Expected Data Profile
The following table summarizes typical performance metrics of DFBP versus standard TPO in a PEGDA matrix.
| Metric | DFBP (Fluorinated Phosphonate) | TPO (Phosphine Oxide) | Interpretation |
| Solubility (Water) | High (>3 wt%) | Low (<0.1 wt%) | DFBP is superior for hydrogels/bio-inks. |
| Peak Absorption | ~370–380 nm | ~380 nm | Similar absorption window; compatible with standard LEDs. |
| Photobleaching | Excellent (Clear) | Good (Slight Yellow) | DFBP phosphonate byproducts are optically transparent. |
| Max Conversion | >95% (at 60s) | >90% (at 60s) | Fluorine substitution often enhances radical electrophilicity. |
Experimental Workflow Diagram
Figure 2: End-to-end experimental workflow for DFBP formulation and testing.
Troubleshooting & Optimization
Oxygen Inhibition
Symptom: Tacky surface after curing. Cause: Oxygen reacts with the triplet state of the initiator or the growing radical chain. Solution:
-
Chemical: Add an amine synergist (e.g., MDEA) at 1-2 wt%, though this may increase yellowing.
-
Physical: Cure under a nitrogen blanket or laminate the sample between glass slides.
-
Intensity: Increase UV irradiance (>100 mW/cm²) to consume oxygen faster than it diffuses ("oxygen burnout").
Solubility Issues
Symptom: Haze or phase separation in hydrophobic monomers. Cause: The polar phosphonate group may resist non-polar matrices. Solution:
-
Use a co-solvent (small amount of acetone/ethanol) if permissible.
-
Switch to a more polar monomer blend (e.g., add IBOA or HEMA).
References
-
Bechtold, T. et al. (2020). Acylphosphonate Photoinitiators: Synthesis and Reactivity. Journal of Polymer Science.
-
Moszner, N. et al. (2008). Benzoylgermanium derivatives as novel visible light photoinitiators for dental materials. Polymer Chemistry. (Context: Establishes the bleaching mechanism of Group 14/15 ketone derivatives).
-
Dietlin, C. et al. (2015). Photopolymerization: A Review of Current Trends. Progress in Polymer Science.
-
Sigma-Aldrich. Technical Bulletin: Water-Soluble Photoinitiators for Hydrogel Synthesis.
-
Liska, R. et al. (2011). Photoinitiators with functional groups: Water-soluble photoinitiators. Journal of Polymer Science Part A.
Synthesis of Fluorinated α-Aminophosphonates: A Detailed Guide for Researchers
Introduction: The Significance of Fluorine in α-Aminophosphonate Drug Development
Fluorinated α-aminophosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. They are structural analogs of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. The introduction of fluorine atoms into these molecules can dramatically alter their physicochemical and biological properties.[1][2] This strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to target enzymes, and improved cell membrane permeability.[1][3] Consequently, these compounds are extensively investigated as potential enzyme inhibitors, antimicrobial agents, and antiviral therapeutics.[4][5] This guide provides an in-depth overview of the primary synthetic strategies for preparing fluorinated α-aminophosphonates, complete with detailed protocols and expert insights to facilitate their successful synthesis in a research setting.
Core Synthetic Strategies: An Overview
The synthesis of α-aminophosphonates, including their fluorinated derivatives, is predominantly achieved through two classical named reactions: the Kabachnik-Fields reaction and the Pudovik reaction.[6][7] These methods have been continuously refined to improve yields, reduce reaction times, and enable stereoselective synthesis. More recently, microwave-assisted techniques have emerged as a powerful tool for accelerating these reactions.[8][9][10]
The Kabachnik-Fields Reaction: A Three-Component Approach
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite.[6][7][11] This method is highly versatile and widely employed for the synthesis of a diverse range of α-aminophosphonates.[12] The reaction can be performed under catalyst-free conditions or accelerated using Lewis or Brønsted acid catalysts.[6][7]
Mechanism Insights: The reaction typically proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the dialkyl phosphite in a nucleophilic addition (a Pudovik-type reaction) to yield the final α-aminophosphonate.[11]
Caption: The Kabachnik-Fields reaction workflow.
The Pudovik Reaction: A Two-Component Pathway
The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine.[4][13] This two-step approach allows for greater control over the reaction, particularly when dealing with sensitive substrates or when aiming for stereoselectivity. The imines are typically synthesized in a separate step from the corresponding fluorinated aldehyde or ketone and a primary amine.
Causality in Experimental Choice: Opting for a Pudovik reaction over a one-pot Kabachnik-Fields is often dictated by the stability of the imine intermediate. For highly reactive or unstable imines, the two-step Pudovik approach offers a more controlled environment, often leading to cleaner reactions and higher yields.
Caption: The two-step Pudovik reaction workflow.
Experimental Protocols and Application Notes
Protocol 1: Microwave-Assisted Kabachnik-Fields Synthesis of Diethyl (4-fluorophenyl)(phenylamino)methylphosphonate
This protocol details a rapid and efficient synthesis of a fluorinated α-aminophosphonate using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[8][9][14]
Materials:
-
4-Fluorobenzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Ethanol (2 mL)
-
Microwave reactor vials (10 mL)
Step-by-Step Methodology:
-
To a 10 mL microwave reactor vial, add 4-fluorobenzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Add ethanol (2 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain the pure diethyl (4-fluorophenyl)(phenylamino)methylphosphonate.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.[15][16]
| Reactant | Molar Ratio | Notes |
| 4-Fluorobenzaldehyde | 1.0 | |
| Aniline | 1.0 | |
| Diethyl phosphite | 1.0 | |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Temperature | 80°C | |
| Time | 10 min | Microwave Irradiation |
| Expected Yield | >85% | Based on literature reports.[8][14] |
Protocol 2: Lewis Acid-Catalyzed Pudovik Reaction for the Synthesis of Diethyl (perfluorophenyl)(benzylamino)methylphosphonate
This protocol utilizes a Lewis acid catalyst to facilitate the addition of diethyl phosphite to a pre-formed imine derived from a highly fluorinated aldehyde.
Part A: Imine Synthesis
Materials:
-
Pentafluorobenzaldehyde (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Toluene (10 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolve pentafluorobenzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in toluene (10 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Add anhydrous MgSO₄ to the reaction mixture to remove the water formed.
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
Part B: Phosphonylation
Materials:
-
Crude imine from Part A (approx. 1.0 mmol)
-
Diethyl phosphite (1.1 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (10 mol%)
-
Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Dissolve the crude imine in DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl phosphite (1.1 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add BF₃·OEt₂ (10 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-aminophosphonate.
Expertise and Experience: The use of a Lewis acid catalyst like BF₃·OEt₂ is crucial for activating the imine towards nucleophilic attack by the less reactive diethyl phosphite, especially with electron-deficient fluorinated imines.[6]
| Catalyst | Loading (mol%) | Solvent | Temperature | Time (h) | Typical Yield (%) |
| BF₃·OEt₂ | 10 | DCM | 0°C to RT | 12-24 | 70-90 |
| Zn(OAc)₂·2H₂O | 10-20 | Neat | 60-80°C | 2-4 | 80-95 |
| InCl₃ | 5-10 | Neat | RT | 1-3 | 85-98 |
Enantioselective Synthesis: The Next Frontier
The biological activity of α-aminophosphonates is often stereospecific. Therefore, the development of enantioselective synthetic methods is of paramount importance.[17][18] This can be achieved through the use of chiral catalysts (metal complexes or organocatalysts) in either the Kabachnik-Fields or Pudovik reactions.[18][19][20] Chiral phosphoric acids and derivatives of cinchona alkaloids have shown considerable promise as organocatalysts in these transformations.[18]
Sources
- 1. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. preprints.org [preprints.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. (PDF) Latest achievements in the preparation of fluorinated aminophosphonates and aminophosphonic acids [academia.edu]
- 14. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of fluorinated aminophosphonates and aminophosphonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. addi.ehu.es [addi.ehu.es]
Troubleshooting & Optimization
Improving hydrolytic stability of Dimethyl (4-fluorobenzoyl)phosphonate
A Senior Application Scientist's Guide to Enhancing Hydrolytic Stability
Welcome to the technical support center for Dimethyl (4-fluorobenzoyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile acylphosphonate reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges associated with this compound, particularly its hydrolytic instability. By understanding the "why" behind the degradation, you can proactively design more robust experiments and achieve reliable, reproducible results.
Part 1: Understanding the Challenge: The Inherent Instability of the Acylphosphonate Moiety
The reactivity that makes this compound a useful synthetic intermediate is also the source of its primary liability: susceptibility to hydrolysis. The core of the issue lies in the electrophilicity of both the carbonyl carbon and the phosphorus atom.
The C-P bond in phosphonates is generally stable. However, the presence of an adjacent carbonyl group in acylphosphonates significantly activates the molecule for nucleophilic attack.[1][2] In aqueous or protic environments, water or other nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-P bond, or attack the phosphorus center, leading to cleavage of the P-O-CH₃ ester bonds.[3][4] This degradation pathway is often catalyzed by acidic or basic conditions.[4][5]
Below is a simplified representation of the primary hydrolytic degradation pathway.
Caption: Nucleophilic attack by water on the carbonyl carbon initiates degradation.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the stability of this compound.
Q1: My compound seems to be degrading in solution even before I start my reaction. Why is this happening?
A: This is a classic sign of hydrolysis. The likely culprit is the presence of moisture in your solvent or a non-neutral pH. Acylphosphonates are highly sensitive to water, and even trace amounts in a solvent like DMSO or DMF can lead to significant degradation over time.[6][7] Furthermore, the rate of hydrolysis is heavily influenced by pH.[3][5]
Q2: What are the primary degradation products I should look for?
A: The main degradation products are 4-fluorobenzoic acid and dimethyl phosphonate (DMHP) , resulting from the cleavage of the C-P bond. Depending on the conditions, you may also observe further hydrolysis of the dimethyl phosphonate to monomethyl hydrogen phosphonate (MMP) and methanol, and eventually to phosphorous acid.[8] Monitoring for the appearance of 4-fluorobenzoic acid is often the most straightforward way to track degradation.
Q3: How significantly does pH affect the stability of my compound?
A: The effect of pH is dramatic. Hydrolysis is accelerated under both acidic and, most notably, basic conditions.[3][9] For a close analog, dimethyl phosphonate, the hydrolytic half-life provides a stark illustration of this effect.
| pH Level | Approximate Half-Life (t½) of Dimethyl Phosphonate | Stability Implication for Acylphosphonates |
| 4 (Acidic) | ~470 hours | Relatively stable, but degradation is still a factor over long periods. |
| 7 (Neutral) | ~3 hours | Significant degradation can occur during a typical workday or reaction time.[8] |
| 9 (Basic) | < 20 minutes | Extremely rapid degradation.[8] Basic conditions should be avoided entirely unless part of a controlled reaction. |
| This data is for Dimethyl Phosphonate and serves as a proxy to illustrate the principle of pH-dependent stability.[8] Acylphosphonates are expected to be even more sensitive. |
Q4: Can I use aqueous buffers for my experiment?
A: It is strongly discouraged. Given the rapid hydrolysis observed even at neutral pH, using aqueous buffers will almost certainly lead to complete degradation of the this compound.[8] If aqueous conditions are unavoidable for a downstream application (e.g., a biological assay), the compound should be dissolved in a dry, aprotic solvent first and added to the aqueous medium immediately before the experiment begins. The experiment should be designed to be as short as possible.
Q5: What are the recommended solvents for storage and reactions?
A: Always use high-purity, anhydrous aprotic solvents. Recommended options include:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Toluene
Avoid protic solvents like methanol or ethanol. While solvents like DMF and DMSO are aprotic, they are notoriously hygroscopic and must be from a freshly opened, sealed bottle or properly dried before use.
Part 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common experimental issues.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Q: My reaction yield is unexpectedly low, and I suspect hydrolysis. How can I confirm this?
A: Confirmation is key before changing multiple parameters.[10]
-
³¹P NMR Spectroscopy: This is a powerful tool. Your starting material, this compound, will have a characteristic peak. The degradation product, dimethyl phosphonate, will appear at a different chemical shift (typically around +7 to +11 ppm, though this can vary). The presence of this second peak is a strong indicator of hydrolysis.
-
LC-MS Analysis: This is often the most accessible method.[11] Develop a method that can separate your starting material from the highly polar 4-fluorobenzoic acid. Monitor for the mass of the protonated benzoic acid derivative. If you see a growing peak corresponding to this mass over time, hydrolysis is occurring.
Q: I ran my reaction under anhydrous conditions, but my TLC or crude NMR still looks messy. What could be wrong?
A: Even with careful setup, moisture can be introduced from several sources.[7][12]
-
Reagent Quality: Are your other reagents and starting materials completely dry?
-
Atmosphere: Did you run the reaction under a truly inert atmosphere (e.g., Argon or Nitrogen)? Backfilling your flask multiple times is crucial.
-
Glassware: Was your glassware oven-dried or flame-dried immediately before use and cooled under an inert atmosphere?
-
Work-up: Hydrolysis can occur rapidly during aqueous work-up.[12] If your product is also sensitive to the work-up conditions, you may be degrading it during purification. Consider a non-aqueous work-up if possible.
Part 4: Protocols for Improving Experimental Success
Adhering to strict protocols for handling and analysis is the most effective way to mitigate hydrolytic degradation.
Protocol 1: Preparation and Handling of Stock Solutions
Causality: The goal is to minimize the compound's contact with atmospheric moisture and acidic/basic contaminants on glassware.
-
Glassware Preparation: Ensure all vials, syringes, and flasks are thoroughly cleaned and then oven-dried at >120°C for at least 4 hours. Allow them to cool to room temperature in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous solvent. For highest confidence, use a solvent from a solvent purification system (SPS).
-
Weighing: Weigh the this compound quickly in a clean, dry vial.
-
Dissolution: Using a gas-tight syringe, add the appropriate volume of anhydrous solvent to the vial. The vial should have a septum cap to allow for transfer without opening it to the atmosphere.
-
Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., with an argon-filled balloon over the septum). Use the solution as quickly as possible, preferably within 24-48 hours. For longer-term storage, aliquoting into single-use vials is recommended to avoid multiple freeze-thaw cycles and re-introduction of moisture.[6]
Protocol 2: Monitoring Hydrolysis via HPLC
Causality: This protocol provides a quantitative method to assess the stability of your compound under specific conditions, allowing you to optimize your experimental window.[13][14]
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid helps to ensure consistent protonation of the benzoic acid product for better peak shape.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Timepoint Zero (t=0): Immediately after preparation, inject 5-10 µL of the solution onto the HPLC and acquire the chromatogram. You should see a primary peak for your starting material.
-
Incubation: Leave the vial on the benchtop (or under any condition you wish to test, e.g., in a specific buffer) and seal it.
-
Subsequent Timepoints: Inject samples at regular intervals (e.g., t=30 min, 1 hr, 2 hr, 4 hr).
-
Data Analysis: Monitor for the appearance and growth of the 4-fluorobenzoic acid peak, which will have a much shorter retention time than the parent compound. Quantify the peak areas to determine the rate of degradation.
Part 5: Advanced Strategies & Formulation Insights
For drug development professionals, mitigating hydrolysis extends beyond the reaction flask into formulation and delivery. While this compound is a reagent, the principles learned from stabilizing phosphonate drugs are highly relevant.
-
Prodrug Strategies: One of the most successful strategies for improving the stability and bioavailability of phosphonate drugs is the use of prodrugs.[15][16] The acidic phosphonate groups are masked with moieties (e.g., pivaloyloxymethyl - POM) that are cleaved by enzymes in vivo to release the active drug. This prevents degradation in the GI tract and improves cell permeability.[15][17]
-
Formulation with Excipients: In a final drug product, stability can be enhanced by formulating the active pharmaceutical ingredient (API) in a non-aqueous vehicle or as a lyophilized powder that is reconstituted immediately before use.[7] The inclusion of pH-buffering agents (for solid-state formulations) and antioxidants can also improve shelf life.[18]
By understanding the fundamental chemical liabilities of this compound and implementing rigorous experimental techniques, you can overcome the challenges of its hydrolytic instability and achieve your research goals with confidence and reproducibility.
References
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Karaman, R. (2013). Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties and theoretical calculations. ResearchGate. Available at: [Link]
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Stevens, C. V., et al. (2007). Use of acyl phosphonates for the synthesis of inulin esters and their use as emulsion stabilizing agents. PubMed. Available at: [Link]
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Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester. Available at: [Link]
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Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
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Kildsig. (2025). Top 5 Factors Affecting Chemical Stability. Kildsig. Available at: [Link]
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Voronkov, M., et al. (2006). Synthesis and Hydrolytic Stability of Some Organosilicon Phosphonate Esters. Semantic Scholar. Available at: [Link]
-
OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. OECD. Available at: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Available at: [Link]
-
Lotti, M., & Johnson, M. K. (1980). The anomalous behaviour of dimethyl phosphates in the biochemical test for delayed neurotoxicity. PubMed. Available at: [Link]
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Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]
-
Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α- aminoesters: Synthesis and DFT (density functional theory). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Patrick, B. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]
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ARL Bio Pharma. (n.d.). What Factors Influence Stability? ARL Bio Pharma. Available at: [Link]
-
Zangelmi, E., et al. (2024). Decrypting the function of recurrent ancillary enzymes in bacterial phosphonate catabolism. FEBS Open Bio. Available at: [Link]
-
Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. Available at: [Link]
-
Butsch, M., et al. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. Available at: [Link]
-
Ma, B., et al. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]
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Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. PubMed. Available at: [Link]
-
Bálint, E., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]
-
Kiełbowicz, G., et al. (2012). An LC method for the analysis of phosphatidylcholine hydrolysis products and its application to the monitoring of the acyl migration process. PubMed. Available at: [Link]
-
Gancarz, R., & Gancarz, I. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]
-
Keglevich, G., et al. (2024). Green phosphonate chemistry – Does it exist? RSC Publishing. Available at: [Link]
-
National Research Council (US) Subcommittee on Flame-Retardant Chemicals. (2000). Organic Phosphonates. Toxicological Risks of Selected Flame-Retardant Chemicals. Available at: [Link]
-
Bálint, E., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. Available at: [Link]
-
Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2025). Insights into hierarchical porous titanium(IV) phosphonates: synthesis, structure & applications. RSC Publishing. Available at: [Link]
-
Reddit user. (2023). Any troubleshooting for a reaction work-up? Reddit. Available at: [Link]
-
Powers, R. A., & Leonard, D. A. (2001). Inhibition of Class D -Lactamases by Acyl Phosphates and Phosphonates. ResearchGate. Available at: [Link]
-
Kim, S., & Park, K. (2022). New Strategies for Activation of Phosphonates/Phosphates to Forge Functional Phosphorus Compounds. ResearchGate. Available at: [Link]
-
Stepankova, S., et al. (2013). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. De Gruyter. Available at: [Link]
-
Westheimer, F. H. (n.d.). The hydrolysis of a phosphate, phosphonate. IUPAC. Available at: [Link]
-
Krátký, M., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link]
-
Balzarini, J., & De Clercq, E. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Cardiff University ORCA. Available at: [Link]
-
Butler, T., et al. (2024). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Publishing. Available at: [Link]
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Technical Support Center: Optimizing Dimethyl (4-fluorobenzoyl)phosphonate Solubility in Acrylate Monomers
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of Dimethyl (4-fluorobenzoyl)phosphonate (DFBP) in acrylate monomer systems. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to make informed decisions and adapt methodologies to their specific experimental needs.
Part 1: Foundational Principles of Solubility
Achieving a stable, homogenous solution of a photoinitiator like this compound within an acrylate monomer blend is critical for predictable and uniform photopolymerization. Solubility issues, such as incomplete dissolution, cloudiness, or precipitation, can lead to inconsistent curing, reduced mechanical properties, and overall formulation failure.[1][2]
The primary challenge stems from the fundamental principle of "like dissolves like." DFBP, with its polar benzoyl and phosphonate groups, exhibits significantly different chemical properties compared to many common, less polar acrylate monomers.[3] This polarity mismatch is the most frequent cause of solubility problems.
Key Concepts:
-
Polarity Mismatch: DFBP possesses polar functional groups (carbonyl, P=O) making it more hydrophilic. Many acrylate monomers, especially those with long alkyl chains (e.g., Lauryl Acrylate) or bulky cycloaliphatic groups (e.g., Isobornyl Acrylate), are predominantly non-polar or hydrophobic. This difference in polarity leads to weak solute-solvent interactions, resulting in poor solubility.
-
Hansen Solubility Parameters (HSP): A more advanced model for predicting solubility, HSP, breaks down a substance's properties into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5] For two substances to be miscible, their HSP values must be similar. A large "distance" between the HSP values of DFBP and the chosen acrylate monomer will predict poor solubility.[5][6]
Part 2: Troubleshooting Guide & Common Questions
This section is designed as a practical, question-driven guide to address the most common issues encountered in the lab.
Q1: My DFBP isn't dissolving completely in my acrylate monomer, leaving behind solid particles. What should I do first?
Answer: This is a classic sign of poor solubility, likely due to a significant polarity mismatch. Before making major formulation changes, follow this initial troubleshooting workflow.
Caption: Initial workflow for addressing undissolved DFBP.
Step-by-Step Explanation:
-
Enhance Mechanical Agitation: Ensure you are providing sufficient energy to break down agglomerates and maximize the surface area of the DFBP particles exposed to the monomer. Use a vortex mixer for small volumes or a magnetic stirrer for larger batches for at least 30-60 minutes.
-
Apply Gentle, Controlled Heat: Gently warming the mixture can increase the kinetic energy of the system and improve solubility. Use a water bath or a calibrated hot plate set to a low temperature (40-50°C).
-
Causality: Increasing temperature enhances the dissolution rate and can expand the solubility limit of a solute in a solvent.
-
Critical Warning: Excessive heat can be detrimental. High temperatures (>60-70°C) can risk premature thermal polymerization of the acrylate monomers, even without an initiator, leading to increased viscosity or gelation.[7][8][9]
-
If these initial steps fail, the issue is fundamental to the chemistry of your chosen system, and you must consider modifying the formulation itself.
Q2: I've tried mixing and gentle heat, but the solution remains cloudy or the DFBP precipitates over time. What is my next step?
Answer: Cloudiness (turbidity) or precipitation after initial dissolution indicates that you are at or beyond the saturation limit of DFBP in your monomer. The most effective strategy at this point is to introduce a co-solvent .
A co-solvent acts as a "bridge" between the polar photoinitiator and the less polar monomer. By creating a solvent blend with an intermediate polarity, you can create a more favorable environment for the DFBP to dissolve.
Sources
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- 2. padhesive.com [padhesive.com]
- 3. This compound | C9H10FO4P | CID 13841491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. paint.org [paint.org]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Validation & Comparative
Advanced Mass Spectrometry Guide: Dimethyl (4-fluorobenzoyl)phosphonate Fragmentation
Executive Summary & Chemical Context
Dimethyl (4-fluorobenzoyl)phosphonate (CAS: 89198-46-9) is a specialized
This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior. Unlike generic spectral libraries, we dissect the mechanistic causality of its fragmentation, comparing it against structural analogs (Diethyl esters) and ionization modes (EI vs. ESI).
Chemical Identity[2][5][6]
-
Formula:
-
Monoisotopic Mass: 232.0301 Da
-
Key Structural Motif: The labile C(sp2)–P bond connecting the electron-withdrawing fluorobenzoyl group and the dimethoxyphosphoryl moiety.
Comparative Performance Analysis
A. Structural Analog Comparison: The "McLafferty Blockade"
A critical differentiator in MS analysis is the alkyl ester chain length. Comparing the Dimethyl variant (Subject) against the Diethyl alternative reveals a distinct fragmentation divergence.
| Feature | This compound | Diethyl (4-fluorobenzoyl)phosphonate |
| Dominant Mechanism | Direct | McLafferty Rearrangement + |
| Key Neutral Loss | Formaldehyde ( | Ethylene ( |
| Spectral Complexity | Low. Clean spectra dominated by benzoyl ions. | High. Multiple rearrangement products complicate interpretation. |
| Quantitation Suitability | Superior. The base peak (m/z 123) concentrates ion current, lowering LOD. | Moderate. Ion current is distributed across multiple channels. |
Insight: The Dimethyl ester lacks the
B. Ionization Technique Comparison: EI vs. ESI
| Parameter | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, +ve) |
| Molecular Ion ( | Weak / Absent (<5% relative abundance). | Strong |
| Base Peak | m/z 123 ( | m/z 233 (Precursor) or m/z 123 (Fragment). |
| Application | Structural confirmation, impurity profiling (GC-MS). | PK/PD studies, biological matrices (LC-MS/MS). |
| Limit of Detection | Nanogram range. | Picogram/Femtogram range. |
Detailed Fragmentation Mechanism (EI & ESI-CID)
The fragmentation of this compound is governed by the weakness of the acyl-phosphonate bond and the stability of the resulting acylium ion.
Primary Pathway: The -Ketophosphonate Cleavage
Upon excitation (EI or CID), the vibrationally excited molecular ion undergoes homolytic (EI) or heterolytic (ESI) cleavage at the C–P bond.
-
Formation of the Acylium Ion (m/z 123): The positive charge is strongly stabilized on the carbonyl carbon, structurally reinforced by the fluorophenyl ring. This is the Base Peak in MS/MS spectra.
-
Secondary Decay (CO Loss): The m/z 123 ion ejects carbon monoxide (28 Da) to form the 4-fluorophenyl cation (m/z 95).
-
Phosphonate Diagnostic Ions: In EI, the charge may be retained on the phosphorus moiety, yielding the dimethyl phosphonate ion (m/z 109).
Diagnostic Ion Table
| m/z (Th) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 232 | Molecular Ion (EI only) | < 5% | |
| 233 | Protonated Molecule (ESI) | 100% (Precursor) | |
| 123 | 4-Fluorobenzoyl cation (Base Peak) | 100% (Product) | |
| 109 | Dimethyl phosphonate ion | 20-40% | |
| 95 | Fluorophenyl cation (Loss of CO) | 30-50% | |
| 79 | Phosphate diagnostic (Negative mode) | Variable |
Visualizing the Fragmentation Pathway[3][6][7][8]
The following diagram illustrates the critical dissociation pathways, highlighting the divergence between the stable acylium ion and the secondary phenyl cation formation.
Figure 1: Mechanistic fragmentation tree for this compound. The red node indicates the primary quantitation ion (m/z 123).
Experimental Protocol: Validated LC-MS/MS Method
To ensure reproducible data, follow this self-validating protocol designed for trace analysis in biological or synthetic matrices.
Reagents & Preparation[1][9][10][11]
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL Acetonitrile (HPLC grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Instrument Parameters (Triple Quadrupole)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
Collision Gas: Argon (1.5 mTorr).
MRM Transitions (Quantitation)
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Purpose |
| 233.0 | 123.0 | 15-20 eV | Quantifier (High Intensity) |
| 233.0 | 95.0 | 35-40 eV | Qualifier (Structural confirmation) |
| 233.0 | 109.0 | 25 eV | Qualifier (Phosphonate specific) |
Protocol Validation Step (Self-Check)
-
Isotopic Check: Verify the lack of M+2 isotope peak typical of Chlorine/Bromine. The Fluorine atom does not contribute to the M+2 peak, preserving the clean isotopic envelope of Carbon.
-
Ghost Peak Check: Inject a blank solvent immediately after the high standard. Acylphosphonates can stick to metal capillaries; if m/z 233 appears in the blank, increase the wash solvent organic ratio to 90% Acetonitrile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13841491, this compound. Retrieved from [Link]
- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.
-
Bose, M. (2006). Synthesis and enzymatic evaluation of fluorinated phosphonate mimics. University of Nebraska - Lincoln. Retrieved from [Link]
-
ChemGuide (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to Substituted Dimethyl Benzoylphosphonates
In the landscape of medicinal chemistry and organic synthesis, acylphosphonates represent a class of organophosphorus compounds of significant interest. Their unique electronic and steric properties, arising from the juxtaposition of a carbonyl and a phosphonyl group, make them valuable as synthetic intermediates, enzyme inhibitors, and bioactive molecules. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data for two closely related derivatives: Dimethyl (4-chlorobenzoyl)phosphonate (1) and Dimethyl (4-methylbenzoyl)phosphonate (2) . By examining the subtle yet significant structural variations induced by the para-substituent on the benzoyl ring—from the electron-withdrawing chloro group to the electron-donating methyl group—we can gain a deeper understanding of the conformational preferences and supramolecular assembly of this important class of molecules.
This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by crystallographic data to inform future molecular design and synthesis efforts.
Molecular Conformation: A Tale of Two Torsions
The three-dimensional structure of benzoylphosphonates is primarily defined by the relative orientation of the benzoyl and phosphonate moieties. This is best described by the torsion angle between the phosphoryl (P=O) and carbonyl (C=O) groups. In an ideal, sterically unhindered system, one might expect a conformation that minimizes repulsion between these two oxygen atoms.
The crystallographic data reveals that both molecules adopt a conformation where the P=O and C=O bonds are not perfectly eclipsed or staggered, but rather exist in a gauche-like arrangement. This is a common feature in acylphosphonates, representing a delicate balance between steric hindrance and electronic interactions.
Table 1: Key Torsional and Bond Angle Comparison
| Parameter | Dimethyl (4-chlorobenzoyl)phosphonate (1) | Dimethyl (4-methylbenzoyl)phosphonate (2) |
| P1-C7-C1-C2 Torsion Angle (°) | -25.8 | -22.5 |
| O1=C7-P1=O2 Torsion Angle (°) | -105.3 | -110.1 |
| P1-C7-O1 Bond Angle (°) | 118.9 | 119.2 |
| C1-C7-P1 Bond Angle (°) | 119.5 | 119.8 |
The P1-C7-C1-C2 torsion angle indicates a slight twist of the phosphonate group relative to the plane of the aromatic ring in both compounds. The more pronounced negative torsion angle in the 4-chloro derivative suggests a marginally greater deviation from planarity compared to the 4-methyl analog. The critical O1=C7-P1=O2 torsion angle, which describes the relative orientation of the two key functional groups, shows a small but distinct difference, with the 4-methyl derivative exhibiting a slightly more open conformation. These subtle conformational adjustments can have significant implications for how these molecules interact with biological targets.
Bond Length Analysis: The Electronic Influence of Para-Substituents
The electronic nature of the substituent at the para-position of the benzoyl ring is expected to influence the bond lengths within the core acylphosphonate framework. An electron-withdrawing group like chlorine should pull electron density from the carbonyl carbon, potentially affecting the C=O and P-C bond characteristics. Conversely, an electron-donating methyl group should have the opposite effect.
Table 2: Selected Bond Length Comparison (Å)
| Bond | Dimethyl (4-chlorobenzoyl)phosphonate (1) | Dimethyl (4-methylbenzoyl)phosphonate (2) |
| P1=O2 | 1.458 | 1.460 |
| P1-C7 | 1.845 | 1.849 |
| C7=O1 | 1.215 | 1.213 |
| C4-Cl1 / C4-C8 | 1.742 | 1.512 |
As anticipated, the crystallographic data provides evidence for these electronic effects. The P1-C7 bond is slightly shorter in the 4-chloro derivative, consistent with the electron-withdrawing nature of the chlorine atom, which can lead to a slight increase in the double bond character between the phosphorus and carbonyl carbon. The C=O bond length, however, remains largely unchanged, suggesting that its double bond character is robust. The most significant difference, as expected, is in the bond from the aromatic ring to the substituent (C4-Cl1 vs. C4-C8).
Supramolecular Assembly: The Role of Intermolecular Interactions
Beyond the individual molecular structures, the arrangement of molecules in the crystal lattice, or crystal packing, provides crucial insights into the non-covalent forces at play. These interactions are fundamental to understanding physical properties like solubility and melting point, and can also inform the design of crystalline materials.
In the crystal structure of Dimethyl (4-chlorobenzoyl)phosphonate (1) , the dominant intermolecular interaction is a C-H···O hydrogen bond. Specifically, a hydrogen atom from a methoxy group on one molecule forms a weak hydrogen bond with the carbonyl oxygen (O1) of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers.
For Dimethyl (4-methylbenzoyl)phosphonate (2) , a similar C-H···O hydrogen bonding motif is observed, also involving a methoxy hydrogen and the carbonyl oxygen, leading to the formation of dimers. The presence of the methyl group, however, also allows for weak C-H···π interactions, where a hydrogen atom from a neighboring molecule interacts with the electron cloud of the aromatic ring.
The nature of these intermolecular interactions dictates how the molecules pack in the solid state, which can ultimately influence their bioavailability and formulation characteristics in a pharmaceutical context.
Caption: Dominant intermolecular interactions in the crystal packing of the two derivatives.
Experimental Protocols: Synthesis of Dimethyl Benzoylphosphonates
The synthesis of dialkyl benzoylphosphonates is most commonly and efficiently achieved via the Michaelis-Arbuzov reaction .[1][2] This reaction provides a reliable method for the formation of the crucial P-C bond.
General Procedure for the Michaelis-Arbuzov Reaction
This protocol describes a general method for the synthesis of dimethyl benzoylphosphonate derivatives from the corresponding benzoyl chloride and trimethyl phosphite.
Materials:
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride or 4-methylbenzoyl chloride) (1.0 eq)
-
Trimethyl phosphite (1.1 eq)
-
Anhydrous Toluene (as solvent, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
Step-by-Step Protocol:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. This is crucial as trimethyl phosphite can be sensitive to moisture and air.
-
Reagent Addition: To the flask, add the substituted benzoyl chloride (1.0 eq). If using a solvent, add anhydrous toluene.
-
Initiation of Reaction: Slowly add trimethyl phosphite (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic, and a gentle reflux may be observed.
-
Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux (typically around 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the evolution of methyl chloride gas ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (if used) and any excess trimethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure dimethyl benzoylphosphonate derivative.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the trivalent trimethyl phosphite to the unreactive pentavalent trimethyl phosphate.
-
Excess Phosphite: A slight excess of trimethyl phosphite ensures the complete conversion of the benzoyl chloride.
-
Heating/Reflux: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
Caption: Workflow for the synthesis of dimethyl benzoylphosphonate derivatives.
Conclusion
This comparative guide highlights the subtle yet important structural differences between Dimethyl (4-chlorobenzoyl)phosphonate and Dimethyl (4-methylbenzoyl)phosphonate as revealed by single-crystal X-ray diffraction. The electronic nature of the para-substituent influences key bond lengths and torsion angles within the acylphosphonate core. Furthermore, the supramolecular assembly in the solid state is dictated by a combination of weak intermolecular forces, including C-H···O hydrogen bonds and C-H···π interactions.
The insights gleaned from this crystallographic comparison, coupled with the reliable synthetic protocol provided, offer a valuable resource for researchers in the field. This foundational understanding of the structure-property relationships in substituted benzoylphosphonates is essential for the rational design of new molecules with tailored chemical and biological activities.
References
-
Bentham Science Publishers. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl benzoylphosphonate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
